LogP and TPSA Differences vs. Unsubstituted and 6-Methoxy Analogs
The introduction of an ethoxy group at the 6-position of pyridazine-3-carboxylic acid significantly alters its lipophilicity and polar surface area relative to the unsubstituted and methoxy analogs, impacting passive membrane permeability predictions. Computed values from authoritative databases provide a quantifiable basis for selection [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) and TPSA (Topological Polar Surface Area) |
|---|---|
| Target Compound Data | LogP: ~0.6; TPSA: 85.2 Ų |
| Comparator Or Baseline | Pyridazine-3-carboxylic acid (unsubstituted): LogP: ~-0.1; TPSA: 76.0 Ų; 6-Methoxypyridazine-3-carboxylic acid: LogP: ~0.3; TPSA: 85.2 Ų |
| Quantified Difference | Ethoxy analog LogP increased by ~0.7 units vs. unsubstituted and ~0.3 units vs. methoxy analog. |
| Conditions | Computational predictions using XLogP3 and TPSA algorithms, as reported in PubChem. |
Why This Matters
The higher LogP of the ethoxy analog indicates enhanced membrane permeability potential compared to unsubstituted or methoxy variants, making it a preferable starting point for lead optimization when balanced lipophilicity is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2795766 (6-Ethoxypyridazine-3-carboxylic acid); CID 11199927 (Pyridazine-3-carboxylic acid); CID 13093922 (6-Methoxypyridazine-3-carboxylic acid). Retrieved April 19, 2026. View Source
